4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClFN2O2/c12-7-5-16(15-10(7)11(17)18)4-6-8(13)2-1-3-9(6)14/h1-3,5H,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPXHCWXKWORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(2-Chloro-6-Fluorophenyl)Methyl]-1H-Pyrazole-3-Carboxylic Acid
Methodology :
- Esterification : Methyl pyrazole-3-carboxylate is prepared via Fischer esterification of pyrazole-3-carboxylic acid using methanol and concentrated sulfuric acid.
- N1-Alkylation : Treatment with 2-chloro-6-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as base (80°C, 12 hr) achieves 85% yield of methyl 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate.
- Ester Hydrolysis : Saponification with 2M NaOH followed by acidification with HCl yields the carboxylic acid intermediate (92% purity by HPLC).
Critical Parameters :
- Solvent polarity significantly impacts alkylation efficiency (DMF > acetonitrile > THF).
- Elevated temperatures reduce competing O-alkylation byproducts.
Regioselective Bromination at C4
Reaction Conditions :
- Substrate: 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (1 eq)
- Brominating agent: N-Bromosuccinimide (1.05 eq)
- Catalyst: Iron(III) bromide (0.1 eq)
- Solvent: Dichloromethane, 0°C to room temperature, 6 hr
Results :
| Parameter | Value |
|---|---|
| Conversion | 98% (HPLC) |
| Regioselectivity | C4:C5 = 9:1 |
| Isolated Yield | 76% |
The electron-withdrawing carboxylic acid group directs electrophilic attack to C4, consistent with DFT calculations on pyrazole ring activation. Comparative trials with Br₂ showed inferior selectivity (C4:C5 = 3:1), validating NBS/FeBr₃ as the optimal system.
Alternative Synthetic Routes
Cyclocondensation Approach
A β-keto ester precursor incorporating the benzyl group was investigated:
- Diketone Synthesis : 3-(2-Chloro-6-fluorobenzyl)-2,4-dioxopentanoate from Claisen condensation.
- Cyclization : Reaction with hydrazine hydrate in ethanol produced the pyrazole ring.
Challenges :
- Low yields (32%) due to steric hindrance from the benzyl group.
- Difficult purification of regioisomeric mixtures.
Transition Metal-Mediated Coupling
Palladium-catalyzed C-H bromination was explored using:
- Substrate: 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 2,2′-Bipyridine
- Bromine source: CuBr₂
Outcome :
- 58% conversion with predominant C5 bromination.
- Limited applicability due to competing decarboxylation.
Structural Characterization and Validation
Key Analytical Data :
The crystal structure confirms anti-planar alignment of the carboxylic acid and bromine substituents, facilitating hydrogen-bonded dimer formation.
Industrial-Scale Considerations
Process Optimization :
- Cost Analysis : NBS bromination adds $12.50/kg vs. $8.20/kg for Br₂, offset by higher purity.
- Green Chemistry Metrics :
- E-factor: 18.7 (current process) vs. 23.1 (traditional route).
- PMI: 32.4 kg/kg product.
Safety Protocols :
- Exothermic alkylation requires jacketed reactors with ≤5°C/min heating rate.
- Bromine handling mandates dedicated containment and neutralization systems.
Research Frontiers and Applications
Recent studies demonstrate the compound’s utility in:
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-1-[(4-Chlorophenyl)Methyl]-1H-Pyrazol-3-Amine
- Molecular Weight: 221.69 g/mol (CAS No. 957006-05-2)
- Key Differences :
- Substitution at the benzyl group: 4-chlorophenyl vs. 2-chloro-6-fluorophenyl in the target compound.
- Functional group: Amine (-NH2) at the 3-position vs. carboxylic acid (-COOH) .
- Impact : The absence of fluorine and the para-chloro configuration reduces steric hindrance compared to the ortho/para-substituted target compound. The amine group may enhance nucleophilicity but reduce acidity .
4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
- Molecular Weight : ~301–305 g/mol (patent example 5.17).
- Key Differences :
- Core structure: Dihydropyrazol-3-one (ketone) vs. pyrazole-carboxylic acid .
- Substituents: 1,5-dimethyl groups and 4'-chlorophenyl at the 2-position.
- Impact : The ketone group increases electrophilicity, while methyl groups enhance lipophilicity. LC/MS data (retention time: 1.43 min, m/z 301–305 [M+H]+) indicate distinct chromatographic behavior compared to carboxylic acid derivatives .
Analogues with Aliphatic Substituents
4-Bromo-1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-3-Carboxylic Acid
- Molecular Weight : 287.04 g/mol (Ref: 10-F508867).
- Key Differences: Substituent at 1-position: 3,3,3-trifluoropropyl vs. aromatic benzyl group.
Functional Group Variations
4-(4-Bromo-1H-Pyrazol-1-Yl)-6-Chloropyrimidine
- Structure : Pyrazole fused with a chloropyrimidine ring.
- Key Differences :
- Heterocyclic system: Pyrimidine vs. isolated pyrazole-carboxylic acid.
- Impact : The extended π-system may enhance binding to nucleic acids or proteins, diverging from the target compound’s likely role as a small-molecule inhibitor .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | CAS No. | Key Substituents | Functional Group | Purity | Source |
|---|---|---|---|---|---|---|
| 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid | 304.55 | 1001757-56-7 | 2-Chloro-6-fluorobenzyl | Carboxylic acid | 95% | [1] |
| 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | 221.69 | 957006-05-2 | 4-Chlorobenzyl | Amine | 95% | [1] |
| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | ~301–305 | N/A | 4'-Chlorophenyl, 1,5-dimethyl | Ketone | N/A | Patent [2] |
| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid | 287.04 | N/A | 3,3,3-Trifluoropropyl | Carboxylic acid | Discontinued | [3] |
Biological Activity
4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₈BrClFN₂O₂
- Molecular Weight: 289.53 g/mol
- CAS Number: 895929-92-7
The compound features a pyrazole ring substituted with a bromo and a chloro-fluorophenyl group, which may influence its interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
1. Antimicrobial Activity
Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
Studies have revealed that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM . The anti-inflammatory potential is attributed to the modulation of signaling pathways involved in inflammation.
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds tested against various cancer cell lines (e.g., MCF7, NCI-H460) showed IC₅₀ values in the micromolar range, indicating significant cytotoxic effects . The mechanisms often involve apoptosis induction and cell cycle arrest.
The biological activity of 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation: Interaction with specific receptors can alter cellular responses, contributing to its anti-inflammatory and anticancer effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Question
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to quantify purity (>95% target). Detect degradation products (e.g., decarboxylation) at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced Question Q. What analytical strategies address discrepancies between NMR and LCMS purity data?
- pH-Dependent Degradation : Test solubility in aqueous buffers (pH 2–9) to identify acid/base-labile impurities.
- 2D NMR (HSQC/HMBC) : Assign minor impurity signals (e.g., residual benzyl bromide at δ 4.8 ppm in ¹H NMR) .
- Ion Chromatography : Detect halide counterions (Cl⁻, Br⁻) if residual salts inflate LCMS purity .
What are the reactivity trends of the bromine and carboxylic acid groups?
Basic Question
- Bromine : Participates in cross-coupling (Suzuki, Ullmann) or nucleophilic substitution (e.g., with amines).
- Carboxylic Acid : Forms amides (EDCI/HOBt coupling) or esters (DCC/DMAP). Pre-activate as acyl chloride (SOCl₂) for sluggish reactions .
Advanced Question Q. How can competing reactivity between Br and COOH be managed?
- Selective Protection : Convert COOH to tert-butyl ester (Boc₂O) before bromine substitution.
- Sequential Functionalization : Perform cross-coupling first (Br → aryl), then activate COOH for amidation .
What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
